

Introduction: A Convergence of Strained Ring Chemistry and Cross-Coupling Utility

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

Cat. No.: B1406233

[Get Quote](#)

4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane is a pivotal reagent in modern synthetic and medicinal chemistry. It uniquely combines the versatile reactivity of a boronic acid pinacol ester with the desirable physicochemical properties of an oxetane ring. The oxetane moiety, a four-membered cyclic ether, has garnered significant attention in drug discovery as a valuable bioisostere.^{[1][2]} It can replace gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and cell permeability while maintaining or enhancing biological activity.^{[2][3]}

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane**. It is intended for researchers, scientists, and drug development professionals who seek to leverage this building block for the synthesis of novel chemical entities.

Core Physicochemical and Spectroscopic Properties

The compound is a stable, often solid, organic reagent that serves as the pinacol ester of oxetane-3-boronic acid.^{[4][5]} Its stability is significantly greater than the corresponding boronic acid, making it ideal for storage and use in a wide array of chemical transformations.

Physical and Chemical Data

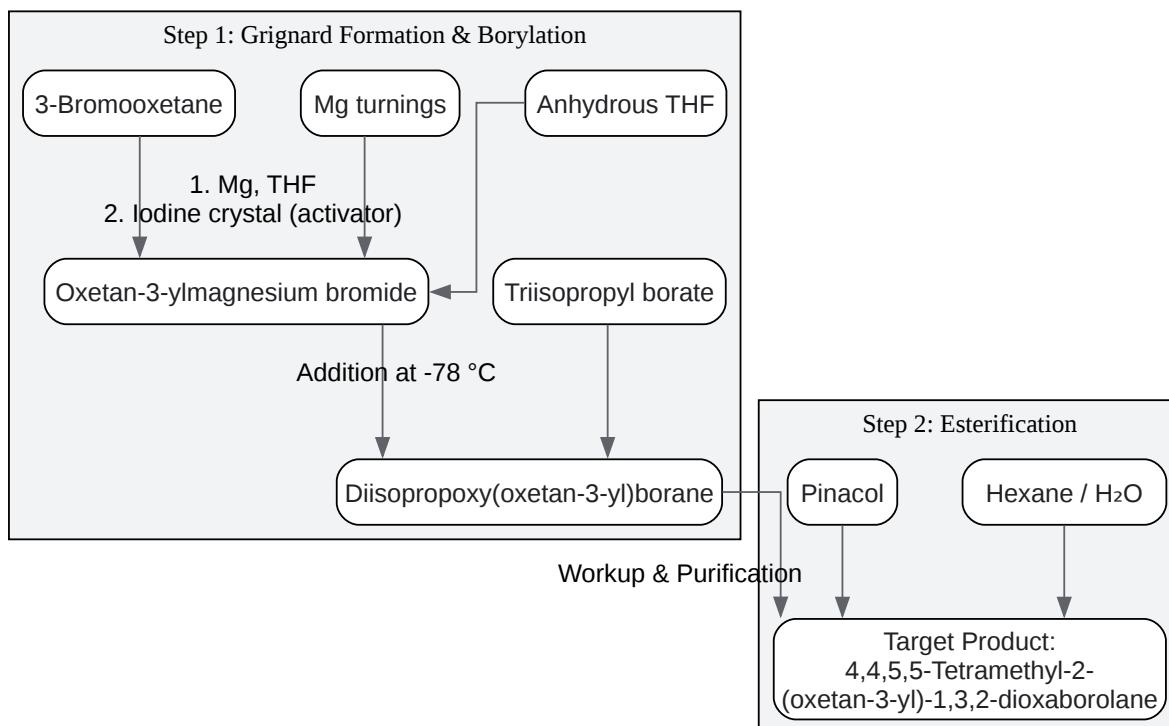
A summary of the key identifiers and properties of this reagent is provided below.

Property	Value	Source
IUPAC Name	4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane	PubChem[4]
CAS Number	1396215-84-1	PubChem[4]
Molecular Formula	C ₉ H ₁₇ BO ₃	PubChem[4]
Molecular Weight	184.04 g/mol	Sigma-Aldrich[5]
Appearance	Solid	Sigma-Aldrich[5]
Solubility	Soluble in organic solvents (e.g., ethanol, DMSO); sparingly soluble in water.	ChemBK[6]
InChI Key	LBABXQQSDMILIX-UHFFFAOYSA-N	PubChem[4]
SMILES	CC1(C)OB(C2COC2)OC1(C)C	Sigma-Aldrich[5]

Spectroscopic Profile

The structural features of **4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane** give rise to a distinct spectroscopic signature. While a specific spectrum is not publicly available, the expected resonances can be predicted based on established principles and data from analogous structures.[7][8]

- ¹H NMR: The spectrum would be characterized by a singlet for the twelve equivalent protons of the four methyl groups on the pinacol moiety, typically appearing around δ 1.2-1.4 ppm. The protons on the oxetane ring would present as a more complex series of multiplets in the δ 3.5-5.0 ppm region, with the methine proton adjacent to the boron atom appearing as the most distinct signal.
- ¹³C NMR: Key resonances would include the methyl carbons of the pinacol group around δ 24-25 ppm and the quaternary carbons of the dioxaborolane ring near δ 84-86 ppm. The carbons of the oxetane ring would appear in the δ 60-80 ppm range. The carbon atom directly bonded to the boron is often broadened and may not be observed due to quadrupolar relaxation effects.[7]


- ^{11}B NMR: The ^{11}B NMR spectrum is expected to show a single, broad resonance in the range of δ 25-35 ppm, which is characteristic of tetracoordinate boronic esters.[7]

Synthesis of Oxetanyl Pinacol Boronate

The synthesis of $\text{C}(\text{sp}^3)$ -linked boronic esters like **4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane** typically involves the borylation of an appropriate organometallic precursor or the metal-catalyzed C-H borylation of the parent heterocycle. A common and reliable laboratory-scale approach involves the reaction of a Grignard reagent derived from 3-bromooxetane with a borate ester, followed by esterification with pinacol.

Representative Synthetic Workflow

The following diagram illustrates a plausible two-step synthesis starting from 3-bromooxetane.

[Click to download full resolution via product page](#)

Caption: A plausible two-step synthesis of the target boronic ester.

Detailed Experimental Protocol (Hypothetical)

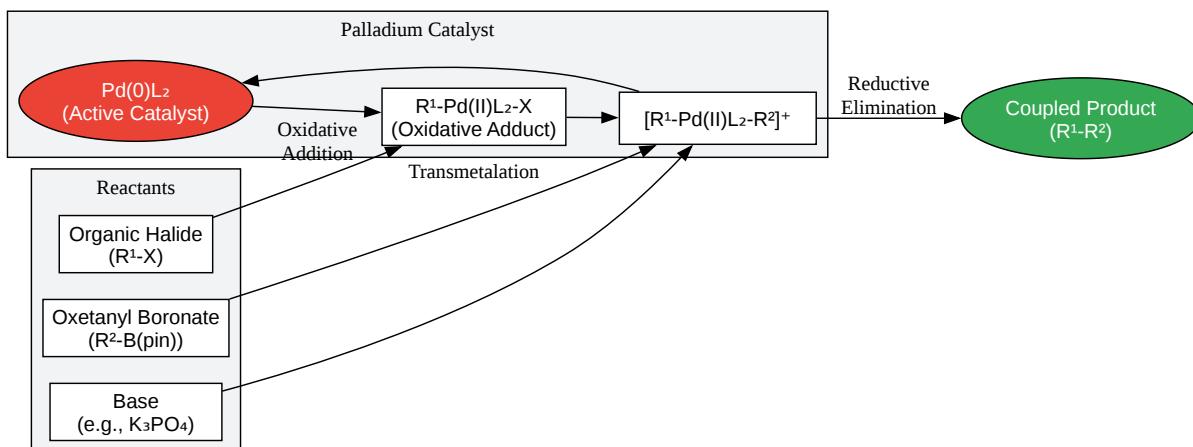
This protocol is adapted from established procedures for similar transformations.[\[7\]](#)

PART A: Formation of the Borate Intermediate

- Setup: A flame-dried, three-necked round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (Nitrogen or Argon), and a dropping funnel.

- Grignard Formation: Magnesium turnings (1.2 equivalents) are added to the flask with a crystal of iodine. Anhydrous tetrahydrofuran (THF) is added, followed by the slow, dropwise addition of a solution of 3-bromooxetane (1.0 equivalent) in anhydrous THF. The reaction is initiated gently with heating if necessary and then maintained at a gentle reflux until the magnesium is consumed.
- Borylation: The resulting Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Triisopropyl borate (1.5 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature remains below -65 °C. The mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.
 - Causality Insight: The low temperature is critical to prevent side reactions, such as the addition of multiple Grignard reagents to the borate ester. Anhydrous conditions are essential as Grignard reagents are strong bases and will be quenched by water.

PART B: Esterification and Isolation


- Quenching & Hydrolysis: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is then acidified with 1 M HCl.
- Esterification: Pinacol (1.2 equivalents) is added, and the mixture is stirred vigorously for 1-2 hours.
 - Causality Insight: The acidic workup hydrolyzes the borate ester to the corresponding boronic acid, which immediately reacts with pinacol in a rapid and reversible esterification. Driving the equilibrium towards the stable pinacol ester is often achieved by removing water.
- Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by crystallization to yield the final product.

Reactivity and Key Applications

The synthetic utility of this reagent stems from the predictable reactivity of its boronic ester functionality, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The oxetane ring is generally stable under these conditions, allowing for its seamless incorporation into a variety of molecular scaffolds.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is one of the most powerful methods for forming C-C bonds, connecting the sp^3 -hybridized carbon of the oxetane ring to an sp^2 - or sp^3 -hybridized carbon of an organic halide or triflate.^{[9][10]}

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Typical Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling the oxetanyl boronate with an aryl bromide.[11][12]

- Reaction Setup: To a microwave vial or Schlenk tube are added the aryl bromide (1.0 equivalent), **4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane** (1.2-1.5 equivalents), a suitable base such as potassium phosphate (K_3PO_4) or potassium carbonate (K_2CO_3) (2.0-3.0 equivalents), and a palladium catalyst system.
 - Catalyst Choice Insight: A common system is $Pd_2(dba)_3$ (1-5 mol%) combined with a phosphine ligand like XPhos or SPhos (2-10 mol%). Alternatively, a pre-formed catalyst like $Pd(PPh_3)_4$ can be used. The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
- Solvent Addition: The vessel is sealed and purged with an inert gas. Degassed solvents, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or DMF, are added via syringe.
 - Causality Insight: Degassing the solvent by bubbling with argon or nitrogen, or by freeze-pump-thaw cycles, is essential to remove dissolved oxygen, which can oxidize and deactivate the $Pd(0)$ catalyst. The presence of water can often accelerate the transmetalation step.
- Reaction: The mixture is heated with stirring. Temperatures can range from 80 °C to 120 °C, and the reaction can be conducted using conventional heating or in a microwave reactor for accelerated reaction times.[11] Reaction progress is monitored by TLC or LC-MS.
- Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The resulting crude product is purified by flash column chromatography to afford the desired oxetane-substituted product.

Role in Medicinal Chemistry and Drug Discovery

The oxetane motif is a "magic fragment" in modern drug design.[2] Its incorporation can favorably modulate a compound's properties:

- Improved Solubility: The polar ether functionality enhances aqueous solubility compared to a non-polar gem-dimethyl group.[3]

- Metabolic Stability: Oxetanes are generally more resistant to metabolic degradation (e.g., CYP450 oxidation) than other functional groups they might replace.[13][14]
- Vectorial Exit from Lipophilic Pockets: The polar nature of the oxetane can help orient a molecule within a protein binding site, directing the rest of the scaffold towards a more solvent-exposed region.

This specific reagent provides a direct and efficient route to install the 3-oxetanyl group, enabling medicinal chemists to rapidly explore structure-activity relationships (SAR) and optimize lead compounds.

Safety and Handling

While specific toxicity data for **4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane** is not extensively documented, general precautions for handling organoboron compounds should be observed. Related compounds are known to cause skin, eye, and respiratory irritation.[15]

- Handling: Always handle this reagent in a well-ventilated fume hood.
- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Storage: Store in a cool, dry place away from moisture and oxidizing agents, preferably under an inert atmosphere.
- SDS: Always consult the material safety data sheet (MSDS) provided by the supplier for the most detailed and up-to-date safety information.

Conclusion

4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane stands as a premier building block for the modern synthetic chemist. Its robust nature, combined with the predictable and high-yielding reactivity in Suzuki-Miyaura cross-coupling, provides a powerful tool for introducing the highly sought-after oxetane moiety. As the demand for sp^3 -rich, polar, and metabolically stable scaffolds continues to grow in drug discovery, the importance and application of this versatile reagent are set to expand even further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane | C9H17BO3 | CID 84223807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. orgsyn.org [orgsyn.org]
- 8. 4-(2-[4-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-PHENOXY]-ETHYL)-MORPHOLINE synthesis - chemicalbook [chemicalbook.com]
- 9. is.muni.cz [is.muni.cz]
- 10. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 4,4,5,5-Tetramethyl-2-(oxolan-3-yl)-1,3,2-dioxaborolane | C10H19BO3 | CID 11148297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: A Convergence of Strained Ring Chemistry and Cross-Coupling Utility]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1406233#4-4-5-5-tetramethyl-2-oxetan-3-yl-1-3-2-dioxaborolane-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com